Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester

Overview

Description

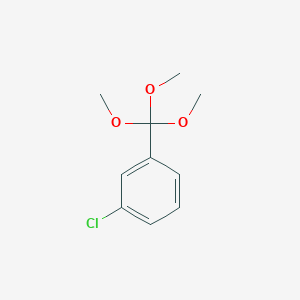

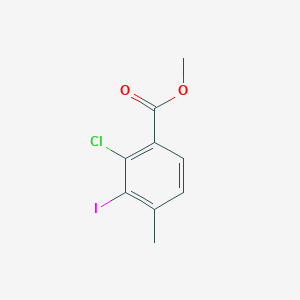

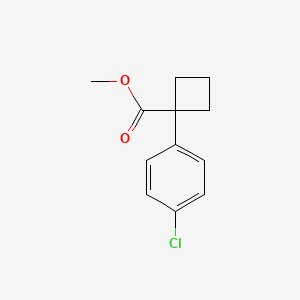

Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is a chemical compound with the molecular formula C12H13ClO2 . It is used for pharmaceutical testing and is available as high-quality reference standards for accurate results .

Molecular Structure Analysis

The molecular structure of Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is represented by the InChI code:1S/C12H13ClO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis

The molecular weight of Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is 224.69 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Torquoselectivity in Electrocylic Reactions : Niwayama and Houk (1992) demonstrated the competition between ester and formyl groups in controlling torquoselectivity in cyclobutene electrocyclic reactions. Their study involved thermolysis of a compound synthesized from cyclobutane-1,1-dicarboxylic acid, which confirmed theoretical predictions about the product of ring opening (Niwayama & Houk, 1992).

Synthesis of Aminocyclobutene Carboxylic Acid Derivatives : Meijere et al. (2010) developed a method for the synthesis of 2-Aminocyclobutene-1-carboxylic acid derivatives. These derivatives have potential applications in creating small peptides with various medicinal properties (Meijere et al., 2010).

Photodimerization Studies : Davies et al. (1977) investigated the photodimerization of benzo[b]thiophen-3-carboxylic acid 1,1-dioxide and its methyl ester, demonstrating different reactivity under UV light and heat (Davies et al., 1977).

X-Ray Analysis of Derivatives : Karapetyan et al. (2001) conducted X-ray analyses of methyl cis-1-chloro-2-trichloromethylcyclopentane-1-carboxylate, a compound with structural similarities, demonstrating the importance of functional group coordination in cyclobutanes (Karapetyan et al., 2001).

Ring-Opening Metathesis Polymerization : Song et al. (2010) explored the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, revealing insights into the reactivity and outcomes of ROMP involving carboxylate esters (Song et al., 2010).

Synthesis of Conformationally Restricted Amino Acids : Yashin et al. (2017) utilized methyl esters of methylenecyclobutanecarboxylic acid in synthesizing spiro[2.3]hexane amino acids, highlighting the potential in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017).

Safety And Hazards

Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name |

methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXYXXQJXJRMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737154 | |

| Record name | Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |

CAS RN |

918873-02-6 | |

| Record name | Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.